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Compound of Interest

Compound Name: 2-(Methylthio)nicotinamide

CAS No.: 175135-28-1

Cat. No.: B062844 Get Quote

Pharmacological Profile & Formulation Strategy[1]
Chemical Rationale
2-(Methylthio)nicotinamide differs from Nicotinamide (NAM) by the substitution of a

methylthio group at the C2 position of the pyridine ring. This modification significantly alters its

physicochemical properties:

Lipophilicity (LogP): ~1.5 (Calculated). Compared to NAM (LogP -0.37), this derivative is

significantly more lipophilic.

Solubility: Reduced water solubility compared to NAM. It requires organic co-solvents for

stable in vivo formulation.

Mechanism: Competitive inhibition of the NAD+ binding site on PARP-1/2 enzymes.

Vehicle Optimization (Critical)
Due to the LogP of 1.5, simple saline solutions used for Nicotinamide will likely result in

precipitation of 2-(Methylthio)nicotinamide at effective doses (>10 mg/kg).

Recommended Vehicle Formulation:
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Component Percentage (v/v) Function

DMSO 5% - 10%
Primary solubilizer for
stock solution.

PEG 400 40%
Co-solvent to maintain stability

in aqueous phase.

| Saline (0.9%) | 50% - 55% | Bulk carrier (add last, slowly). |

Preparation Protocol:

Dissolve 2-(Methylthio)nicotinamide in 100% DMSO to create a 200 mg/mL stock.

Add the required volume of PEG 400 and vortex.

Slowly add warm (37°C) sterile saline while vortexing to prevent "crashing out."

QC Check: Inspect for crystals. If cloudy, sonicate at 37°C for 5 minutes.

Experimental Design Strategy
Dosing Regimen
Unlike clinical PARP inhibitors (e.g., Olaparib) which are dosed in the nanomolar range,

nicotinamide analogs generally require millimolar plasma concentrations for effective inhibition.

Route: Intraperitoneal (IP) is preferred for rodent studies. Intravenous (IV) is possible but

requires strict pH control (pH 7.4).

Dose Range: 10 – 100 mg/kg.

Low Dose (10 mg/kg): To test for high-affinity specific binding.

High Dose (100 mg/kg): To achieve maximal PARP blockade (mimicking the 500 mg/kg

NAM historical doses but with higher potency).

Frequency: Due to the metabolic stability of the thio-ether bond (resistant to some

amidases), the half-life may differ from NAM. B.I.D. (twice daily) dosing is recommended for
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chronic studies.

Control Groups (Self-Validating Design)
To ensure scientific integrity, the design must distinguish between inhibition and vehicle effects.

Sham + Vehicle: Baseline health.

Injury + Vehicle: Defines the window of damage (e.g., infarct volume).

Injury + 2-(Methylthio)nicotinamide: Experimental group.

Injury + Nicotinamide (Positive Control): To compare efficacy against the vitamin precursor.

Protocol A: Neuroprotection in MCAO
(Ischemia/Reperfusion)
This protocol evaluates the compound's ability to prevent "Parthanatos" (PARP-1 dependent

cell death) following stroke.

Mechanistic Pathway
The following diagram illustrates the pathway 2-(Methylthio)nicotinamide is designed to

interrupt.
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Caption: Mechanism of Action. 2-(Methylthio)nicotinamide blocks PARP-1 hyperactivation,

preventing both NAD+ depletion and PAR-mediated AIF release (Parthanatos).
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Step-by-Step Workflow
Step 1: Surgical Induction (T=0)

Anesthetize rat (Isoflurane).

Perform Middle Cerebral Artery Occlusion (MCAO) using a silicone-coated filament for 90

minutes.

Step 2: Drug Administration (T=60 min)

Administer 2-(Methylthio)nicotinamide (50 mg/kg, IP) 30 minutes prior to reperfusion.

Rationale: PARP activation peaks immediately upon reperfusion due to the burst of Reactive

Oxygen Species (ROS). The inhibitor must be on board before the filament is withdrawn.

Step 3: Reperfusion (T=90 min)

Withdraw filament to restore blood flow.

Administer a second maintenance dose (25 mg/kg) if the half-life is determined to be <2

hours.

Step 4: 24-Hour Assessment

Neurological scoring (Garcia Scale).

Sacrifice and brain harvest.

TTC Staining: Measure infarct volume (white tissue) vs. healthy tissue (red).

Protocol B: Target Engagement Validation
(Biomarkers)
Trustworthiness in data requires proving the drug hit the target. Do not rely solely on

phenotypic outcomes (e.g., infarct size).

PAR Immunoblotting
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Tissue: Ischemic penumbra (cortex).

Lysis: Use RIPA buffer supplemented with PARG inhibitors (ADP-HPD, 1 µM).

Note: Without PARG inhibitors, the Poly(ADP-ribose) chains degrade rapidly during lysis,

leading to false negatives.

Antibody: Anti-PAR (Poly-ADP-ribose) mouse monoclonal (1:1000).

Expected Result: The "Injury + Vehicle" group should show a massive smear (PAR

polymers). The "Injury + 2-(Methylthio)nicotinamide" group should show significantly

reduced PARylation.

NAD+ Quantification
Use an enzymatic cycling assay to measure intracellular NAD+.

Causality Check: If the compound works, NAD+ levels in the ischemic tissue should be

preserved (closer to Sham levels) compared to the Vehicle group.

Data Visualization & Analysis
Summarize your findings using the following structure to facilitate peer review.

Table 1: Example Data Collection Matrix

Group N
Dose
(mg/kg)

Neuro
Score (0-18)

Infarct Vol
(%)

NAD+ Level
(% of Sham)

Sham 8 0 18 ± 0 0% 100%

MCAO + Veh 10 0 6 ± 2 35 ± 5% 25%

MCAO + 2-

MeS
10 50 12 ± 3 15 ± 4% 70%

MCAO +

NAM
10 500 13 ± 2 12 ± 3% 85%
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*Indicates statistical significance (p < 0.05) vs. Vehicle.
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Caption: Experimental Workflow.[1][2] Critical timing of dosing prior to reperfusion ensures

PARP inhibition during the oxidative burst.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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